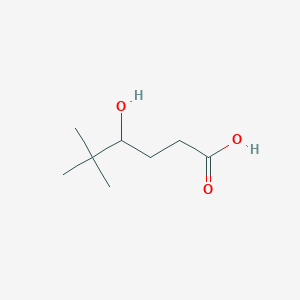
4-Hydroxy-5,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5,5-dimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and efficiency. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 4-oxo-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.
Reduction: Formation of 4-hydroxy-5,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5,5-dimethylhexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5,5-dimethylhexanoic acid: Similar structure but with the hydroxyl group at the third position.
4-Hydroxy-4-methylpentanoic acid: Similar structure but with one less methyl group.
5-Hydroxy-5-methylhexanoic acid: Similar structure but with the hydroxyl group at the fifth position.
Uniqueness
4-Hydroxy-5,5-dimethylhexanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-hydroxy-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)6(9)4-5-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
FVWZWJFENZDATQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


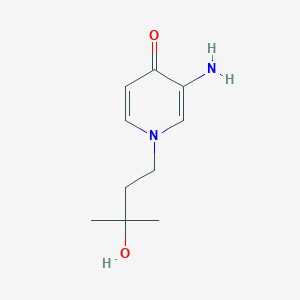

![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)

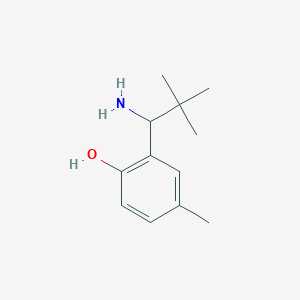
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)


![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
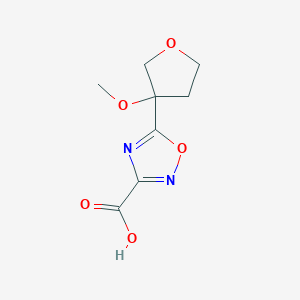

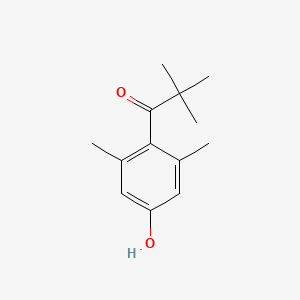
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)
